1-(6-Methylpyridin-3-YL)propan-1-one
Description
1-(6-Methylpyridin-3-YL)propan-1-one is a pyridine-based aromatic ketone with the molecular formula C₉H₁₁NO (CAS: CID 53403049). Its structure features a propan-1-one group attached to the 3-position of a 6-methylpyridine ring. Key identifiers include:
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(6-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-5-4-7(2)10-6-8/h4-6H,3H2,1-2H3 |
InChI Key |
ZAVQODDHDDZRJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Propanones
(a) 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158)
- Molecular Formula: C₁₅H₁₃NO₂
- Key Features : A hydroxyl group on the phenyl ring and a pyridin-4-yl substituent.
- Safety Profile :
(b) 1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one
- Molecular Formula : C₁₂H₁₈N₂O (CAS: 1543401-60-0)
- Key Features: A propylamino group at the 6-position of the pyridine ring.
- Applications : Used in synthetic chemistry for functionalized ligand development .
(c) 1-(6-Methylpyridin-3-YL)-2-(4-methylsulfonylphenyl)ethan-1-one
- Molecular Formula: C₁₅H₁₅NO₃S (CAS: 221615-75-4)
- Key Features : A methylsulfonylphenyl group enhances electron-withdrawing properties.
Non-Pyridine Propanones
(a) 3-(1-Butyl-1H-indol-3-yl)-1-(p-tolyl)propan-1-one (IS1)
- Molecular Formula: C₂₁H₂₁NO
- Key Features : Indole and p-tolyl substituents.
- Applications : Serves as an internal standard in GC/TOF-MS screening for new psychoactive substances .
(b) Nerone (1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one)
- Molecular Formula : C₁₃H₂₂O (CAS: 31375-17-4)
- Key Features : Cyclohexenyl ring with isopropyl and methyl groups.
- Applications : Used in fragrances for its neroli-like aroma .
(c) (E)-3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one derivatives
Comparative Data Table
Key Findings
Hydroxyl groups on aromatic rings (e.g., No. 2158 ) may introduce genotoxic risks despite negative Ames test results.
Safety Considerations: this compound lacks direct toxicity data, but structurally related compounds (e.g., No. 2158) highlight the need for thorough genotoxicity profiling.
Application-Specific Design: Indole- and thiazolidine-containing propanones (e.g., ) are prioritized for antimicrobial and analytical applications, while cyclic ketones (e.g., Nerone ) are optimized for fragrance stability.
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